N-Benzyl-N-[(1-methyl-1H-benzimidazol-2-YL)methyl]amine
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Overview
Description
N-Benzyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]amine is a chemical compound with the molecular formula C₁₆H₁₇N₃ and a molecular weight of 251.33 g/mol . This compound is characterized by the presence of a benzimidazole ring, which is a fused bicyclic structure consisting of benzene and imidazole rings. The benzimidazole moiety is known for its diverse pharmacological activities, making this compound of significant interest in various fields of scientific research .
Mechanism of Action
Target of Action
Benzimidazole derivatives have been reported to possess antimicrobial and antifungal activity , suggesting that the compound may interact with biological targets involved in these pathways.
Mode of Action
Benzimidazole derivatives are known to interact with their targets, leading to changes in cellular processes
Biochemical Pathways
Given the reported antimicrobial and antifungal activity of benzimidazole derivatives , it can be inferred that the compound may affect pathways related to these biological processes.
Result of Action
Based on the reported antimicrobial and antifungal activity of benzimidazole derivatives , it can be inferred that the compound may induce changes in cellular processes related to these biological activities.
Action Environment
Preparation Methods
The synthesis of N-Benzyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]amine typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by the reaction with benzyl halides . The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts like potassium hydroxide (KOH) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
N-Benzyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Scientific Research Applications
N-Benzyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential antimicrobial, anticancer, and antiviral activities.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Comparison with Similar Compounds
N-Benzyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]amine can be compared with other benzimidazole derivatives, such as:
2-Methylbenzimidazole: Known for its antimicrobial properties.
5,6-Dimethylbenzimidazole: An integral part of the structure of vitamin B12.
Thiabendazole: Used as an anthelmintic agent.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
N-[(1-methylbenzimidazol-2-yl)methyl]-1-phenylmethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3/c1-19-15-10-6-5-9-14(15)18-16(19)12-17-11-13-7-3-2-4-8-13/h2-10,17H,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKIQMLXVGKGDCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1CNCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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